Tert-butyl-3,3-dinitroazetidine

Descripción general

Descripción

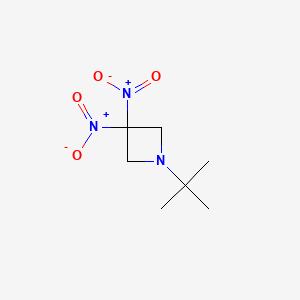

Tert-butyl-3,3-dinitroazetidine is a useful research compound. Its molecular formula is C7H13N3O4 and its molecular weight is 203.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Energetic Materials

Overview:

TDNAZ is recognized for its high energy density and stability, making it a suitable candidate for use in energetic materials such as explosives and propellants. Its unique azetidine structure contributes to its energetic properties.

Synthesis and Properties:

Recent studies have demonstrated the synthesis of TDNAZ derivatives that exhibit improved thermal stability compared to conventional energetic compounds. For instance, 1-glycidyl-3,3-dinitroazetidine has been developed as a high-energy binder for insensitive high-performance explosives (PBX), enhancing their mechanical properties without compromising energy output .

Performance Metrics:

Table 1 summarizes key performance metrics of TDNAZ and related compounds:

| Compound | Density (g/cm³) | Energy Output (kJ/kg) | Stability | Application |

|---|---|---|---|---|

| TDNAZ | 1.726 | High | Stable | Explosives |

| 1-Glycidyl-3,3-DNAZ | 1.750 | Higher | Improved | Binders |

Medicinal Chemistry

Nitric Oxide Donor:

TDNAZ has been investigated for its potential as a nitric oxide (NO) donor, particularly in cancer therapy. Studies have shown that dinitroazetidine-coumarin hybrids, which include TDNAZ, exhibit promising anti-cancer activity by inducing apoptosis in tumor cells .

Mechanism of Action:

The mechanism involves the release of NO, which has been found to inhibit the proliferation of intrahepatic cholangiocarcinoma cell lines (RBE). For example, one study reported that specific TDNAZ derivatives demonstrated IC50 values lower than traditional chemotherapeutics, indicating higher potency with lower cytotoxicity to non-tumor cells .

Case Study:

A case study highlighted the efficacy of compound 3 from this series, which induced cell cycle arrest at the G2/M phase and downregulated anti-apoptotic proteins, showcasing its potential as a lead compound for further development .

Material Science

Polymeric Applications:

The incorporation of TDNAZ into polymeric systems has been explored to create new materials with enhanced properties. The azetidine structure allows for the development of polycyclic energetic compounds that can be utilized in various applications from aerospace to military .

Research Findings:

Recent research indicates that combining TDNAZ with other nitrogen-rich compounds can lead to materials with superior mechanical and energetic properties. This approach is particularly relevant for developing advanced propellants and explosives that require both stability and high energy output .

Propiedades

Número CAS |

125735-38-8 |

|---|---|

Fórmula molecular |

C7H13N3O4 |

Peso molecular |

203.2 g/mol |

Nombre IUPAC |

1-tert-butyl-3,3-dinitroazetidine |

InChI |

InChI=1S/C7H13N3O4/c1-6(2,3)8-4-7(5-8,9(11)12)10(13)14/h4-5H2,1-3H3 |

Clave InChI |

YNVDAIOEJHCEQA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

CC(C)(C)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.